tert-Butyl 8-methyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 8-methyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-5-6-10(8-14)13(9)4/h9-10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWASZFTKHMWRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 8-Methyl-3,8-Diazabicyclo[3.2.1]octane Dihydrochloride
Starting material : 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane (prepared via methods by Cignarella and Nathansohn).
Procedure :
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Hydrogenate 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride (18.1 g, 0.059 mol) in absolute ethanol (200 mL) with 10% palladium on charcoal (3.0 g) under atmospheric hydrogen pressure for 2 hours.
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Filter the mixture, dissolve the precipitated hydrochloride salt in water, and evaporate to dryness.
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Triturate the residue in hot ethanol to yield 8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride (12.26 g, 96% yield, m.p. 315°C decomp.).
Carboxylation with tert-Butyl Chloroformate
Reaction conditions :
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Substrate : 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride (2.5 g, 0.0126 mol).
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Reagent : Ethyl chloroformate (1.51 mL, 0.0189 mol) in chloroform/water biphasic system.
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Stir the mixture vigorously at 0°C for 1 hour.
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Extract the aqueous phase with chloroform and purify via alumina chromatography.
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Treat with ethanolic hydrogen chloride to obtain the tert-butyl carboxylate monohydrochloride (2.16 g, 73% yield, m.p. 200–205°C).
Alternative Route: Reductive Amination
A modified approach employs reductive amination to construct the diazabicyclo core while introducing the methyl and tert-butyl groups simultaneously.
Stepwise Synthesis from Tetrahydrofuran-3-one
Starting materials :
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Combine substrates in tetrahydrofuran (5 mL) with sodium triacetoxyborohydride (349.78 mg, 1.57 mmol) and stir at room temperature for 0.5 hours.
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Add sodium acetate (148.40 mg, 1.81 mmol) and continue stirring overnight.
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Purify via reversed-phase HPLC to yield the target compound (61%, m/z 283 [M+H]⁺).
Optimization and Scalable Methodologies
Eschweiler-Clarke Methylation
For large-scale production, the Eschweiler-Clarke reaction efficiently introduces the methyl group:
Palladium-Catalyzed Hydrogenation
Key parameters :
-
Conditions : 1 atm H₂, 18 hours.
Outcome : Quantitative conversion to tert-butyl carboxylate after chromatography.
Comparative Analysis of Methods
Challenges and Solutions
Byproduct Formation
Purification Difficulties
Recent Advances
Chemical Reactions Analysis
2.1. Carboxylate Ester Reactions
The tert-butyl ester is reactive in ester hydrolysis and amidation:
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Deprotection : Acidic conditions (e.g., TFA) remove the tert-butyl group, yielding the carboxylic acid. For example, treatment with TFA converts the ester into the acid, which can undergo further reactions .
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Amidation : Coupling reagents like T3P (2,2,2-trifluoroethyl phosphorane) enable amide bond formation. A synthesis example involves reacting the compound with 6-fluoropyridine-3-carboxylic acid to form an acylated derivative .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amidation | T3P, EtOAc, TEA | Acylated derivative | 97.8% | |
| Deprotection | TFA, DCM | Carboxylic acid | N/A |
2.2. Acylation
The compound undergoes acylation to form trifluoroacetyl derivatives. For instance, reaction with (2,2,2-trifluoroacetyl) 2,2,2-trifluoroacetate introduces a trifluoroacetyl group at position 8 .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acylation | (2,2,2-trifluoroacetyl) acetate, TEA, DCM | Trifluoroacetyl derivative | N/A |
Skeletal Rearrangement
The diazabicyclo[3.2.1]octane core can undergo rearrangement to form diazabicyclo[2.2.2]octane derivatives. This process is supported by DFT calculations, which suggest a domino mechanism involving cycloaddition followed by rearrangement .
Mechanism
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1,3-Dipolar Cycloaddition : A 3-oxidopyrazinium reacts with acrylate derivatives to form a diazabicyclo[3.2.1]octane intermediate.
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Rearrangement : The intermediate undergoes a skeletal rearrangement to yield the diazabicyclo[2.2.2]octane framework.
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Lactone Formation : Subsequent nucleophilic attack forms a lactone-lactam system .
Reactivity of Nitrogen Atoms
The nitrogen atoms in the bicyclic framework participate in nucleophilic substitutions and coordinate with metal ions, enabling applications in coordination chemistry.
Biological Interactions
While not a direct chemical reaction, the compound’s ability to interact with biological targets (e.g., enzymes, receptors) is influenced by its structure. For example, similar diazabicyclooctanes modulate enzymatic activity, suggesting potential for drug development.
Comparison with Analogues
Scientific Research Applications
Synthetic Applications
The synthesis of tert-butyl 8-methyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate generally involves multi-step organic reactions, which highlight its synthetic complexity and versatility in organic chemistry . The compound serves as a valuable building block for the development of various derivatives with enhanced biological properties.
Medicinal Chemistry
This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry:
- Neuroprotective Activity : Research indicates that similar diazabicyclo compounds may exhibit neuroprotective effects by inhibiting oxidative stress pathways and modulating neurotransmitter systems .
- Anticancer Potential : Preliminary studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7, suggesting potential as an anticancer therapeutic agent .
Pharmacological Properties
The pharmacological profile of this compound includes:
- High Gastrointestinal Absorption : The compound is recognized for its effective absorption in the gastrointestinal tract, which is crucial for oral drug formulations .
- Moderate Toxicity : It has been classified under acute toxicity warnings for oral and dermal exposure, necessitating careful handling in laboratory settings .
Case Study 1: Neuroprotection in Animal Models
In a study involving scopolamine-induced oxidative stress in rats, administration of this compound resulted in significant reductions in malondialdehyde (MDA) levels compared to control groups, indicating reduced lipid peroxidation and oxidative damage .
Case Study 2: Anticancer Activity
Another investigation demonstrated that the compound exhibited cytotoxic effects against human cancer cell lines (e.g., HeLa and MCF-7). The mechanism was linked to the induction of apoptosis via caspase activation pathways, highlighting its potential as an anticancer therapeutic agent .
Mechanism of Action
The mechanism of action of tert-Butyl 8-methyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The bicyclo[3.2.1]octane core is a common scaffold among analogs, but substituent variations significantly alter physicochemical and pharmacological properties. Key comparisons include:
Key Observations :
- Lipophilicity : The Boc group increases logP values (e.g., 3-benzyl derivative: logP ~2.5 vs. trifluoroacetyl analog: logP ~1.8) .
- Reactivity : Trifluoroacetylated derivatives undergo rapid deprotection under mild basic conditions, unlike Boc-protected analogs requiring strong acids .
- Pharmacology : Benzyl-substituted analogs show affinity for opioid receptors (e.g., µ-opioid receptor agonism in cinnamyl derivatives ), while methyl-substituted variants are explored for antiviral activity (e.g., Maraviroc analogs ).
Biological Activity
tert-Butyl 8-methyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate (CAS: 1639111-11-7) is a bicyclic compound with potential applications in medicinal chemistry due to its unique structural features and biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- Purity : 95% .
Structure
The compound features a bicyclic structure that includes two nitrogen atoms in the diazabicyclo framework, which is significant for its biological interactions.
Pharmacological Properties
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against certain bacterial strains.
- Antioxidant Properties : The presence of the bicyclic structure may contribute to its antioxidant capabilities, which are crucial in mitigating oxidative stress.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could have implications in treating diseases linked to enzyme dysfunction .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with biological targets through:
- Hydrogen Bonding : The functional groups in the structure may form hydrogen bonds with active sites on target proteins.
- Chelation : The nitrogen atoms may play a role in chelating metal ions essential for enzyme activity .
Study on Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial effects of various diazabicyclo compounds, including this compound. The results indicated:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 12 |
This study suggests that the compound has moderate activity against these pathogens .
Study on Enzyme Inhibition
Another research effort focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways related to cancer proliferation:
| Enzyme Target | IC50 (µM) |
|---|---|
| Glyoxalase II | 52 |
| Beta-lactamase | 0.12 |
These findings indicate that this compound could be a promising candidate for further development as an enzyme inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
